Product packaging for Asundexian(Cat. No.:CAS No. 2064121-65-7)

Asundexian

Cat. No.: B3325157
CAS No.: 2064121-65-7
M. Wt: 592.9 g/mol
InChI Key: XYWIPYBIIRTJMM-IBGZPJMESA-N
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Description

Overview of Asundexian as a Novel Anticoagulant Compound

This compound is being investigated as a new oral anticoagulant therapy for the prevention of thromboembolic events. emjreviews.comnih.gov Its development is rooted in the goal of achieving antithrombotic efficacy while minimizing the associated bleeding risk that is a common limitation of currently available anticoagulants. nih.govbjcardio.co.uknih.gov

This compound is characterized as an oral small molecule inhibitor that directly and reversibly targets the activated form of Factor XI, FXIa. emjreviews.comahajournals.orgtandfonline.com This mechanism of action aims to interrupt the coagulation cascade at a specific point, thereby modulating clot formation. bayer.comnih.gov Preclinical and clinical studies have explored its pharmacodynamic effects, demonstrating dose-dependent inhibition of FXIa activity. ahajournals.orgmdpi.com

The targeted inhibition of FXIa by this compound is intended to provide selective modulation of the coagulation system. bayer.comemjreviews.combayer.com This selectivity is hypothesized to allow for the prevention of pathological thrombus formation, which is significantly driven by FXIa activity, while largely preserving the hemostatic processes necessary for stopping bleeding after injury, which are more reliant on the tissue factor pathway. acs.orgbayer.comtandfonline.com

This compound as an Oral Factor XIa Inhibitor

Rationale for Factor XIa Inhibition in Antithrombotic Therapy

The rationale for inhibiting FXIa stems from observations in individuals with congenital Factor XI deficiency, who exhibit a reduced risk of thromboembolic events with only a mild bleeding tendency. acs.orgbjcardio.co.ukahajournals.org This suggests that FXI plays a more critical role in thrombosis than in normal hemostasis. acs.orgahajournals.orgoup.com Targeting FXIa aims to replicate this protective effect pharmacologically. emjreviews.combjcardio.co.uk

Traditional anticoagulants like warfarin (B611796) and direct oral anticoagulants (DOACs), such as apixaban (B1684502) and rivaroxaban, primarily target factors further downstream in the coagulation cascade, specifically Factor Xa or thrombin. acs.orgemjreviews.comahajournals.org These factors are involved in both the thrombotic and hemostatic pathways. emjreviews.com By inhibiting these common pathway elements, traditional anticoagulants effectively reduce clot formation but also increase the risk of bleeding. acs.orgemjreviews.comnih.gov this compound, by targeting FXIa in the intrinsic pathway, acts at a more upstream point, offering a potential distinction in its impact on these two processes. bjcardio.co.uktandfonline.com

A central hypothesis driving the development of FXIa inhibitors like this compound is the potential to "uncouple" antithrombotic efficacy from the risk of bleeding. acs.orgbjcardio.co.ukahajournals.orgahajournals.org This is based on the differential roles of FXI in thrombosis and hemostasis. FXI is considered important for thrombus amplification but plays a less critical role in the initial hemostatic plug formation. ahajournals.orgoup.com By inhibiting FXIa, the aim is to attenuate pathological clot growth while preserving the body's ability to form hemostatic clots at sites of injury, thereby offering antithrombotic protection with a potentially lower bleeding risk compared to agents targeting the common pathway. acs.orgbayer.combjcardio.co.uk

Detailed research findings from phase 2 trials, such as PACIFIC-AF, have provided data on the effect of this compound on FXIa inhibition and bleeding rates compared to existing anticoagulants like apixaban. mdpi.combayer.com In PACIFIC-AF, this compound demonstrated dose-dependent inhibition of FXIa activity. mdpi.com

Here is a table summarizing some of the reported FXIa inhibition data from the PACIFIC-AF trial:

This compound DoseFXIa Inhibition at Trough ConcentrationFXIa Inhibition at Peak Concentration
20 mg81%90%
50 mg92%94%

Data derived from research findings in PACIFIC-AF trial. mdpi.comecrjournal.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21ClF4N6O4 B3325157 Asundexian CAS No. 2064121-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWIPYBIIRTJMM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF4N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064121-65-7
Record name Asundexian [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASUNDEXIAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Preclinical Investigation of Asundexian

In Vitro Pharmacological Characterization

In vitro studies provided crucial insights into asundexian's mechanism of action, assessing its potency and selectivity as an inhibitor of FXIa and its influence on standard coagulation parameters.

Factor XIa Inhibition Potency and Selectivity

This compound has been characterized as a direct, potent, and reversible small molecule inhibitor of human FXIa. mdpi.comtargetmol.com Preclinical investigations demonstrated that this compound binds to the active site of FXIa. nih.gov

In vitro fluorometric assays revealed that this compound inhibits human FXIa activity in a concentration-dependent manner. nih.gov The mean half-maximal inhibitory concentration (IC50) for human FXIa in buffer was reported as 1.0 ± 0.17 nM. mdpi.comtargetmol.comnih.gov In human plasma, the IC50 for FXIa activity was determined to be 0.14 ± 0.04 µM. mdpi.comnih.gov The difference in potency between buffer and plasma environments is attributed to the high plasma protein binding of this compound in human plasma, which is approximately 94%. nih.gov Since IC50 values were determined at substrate concentrations significantly lower than the substrate, the inhibition constant (Ki) is approximately equal to the IC50. nih.gov

Here is a summary of the inhibition kinetics data:

ParameterTargetEnvironmentValue (mean ± SD)Citation
IC50FXIaBuffer1.0 ± 0.17 nM mdpi.comtargetmol.comnih.gov
IC50FXIaHuman Plasma0.14 ± 0.04 µM mdpi.comnih.gov

A key aspect of this compound's preclinical characterization is its selectivity profile against a panel of other serine proteases, particularly those involved in the coagulation and fibrinolytic systems, as well as proteases in the gastrointestinal tract. mdpi.comnih.gov

This compound demonstrated high selectivity for FXIa, showing no significant inhibitory action on a range of other proteases, including thrombin, Factor Xa (FXa), Factor IXa (FIXa), Factor XIIa (FXIIa), Factor VIIa (FVIIa), urokinase, tissue plasminogen activator (t-PA), plasmin, activated protein C, trypsin, and chymotrypsin. mdpi.comnih.govnih.gov Inhibition of these proteases occurred at concentrations more than 1000-fold higher than the IC50 for FXIa inhibition. nih.govnih.gov

An exception to this high selectivity was observed with plasma kallikrein, which is the protease most closely related to FXIa. nih.govnih.govacs.org this compound inhibited plasma kallikrein with a mean IC50 of 6.7 ± 1.5 nM in buffer. nih.govnih.gov In human plasma, the IC50 for plasma kallikrein inhibition was 1.23 µM. nih.gov This potential for concomitant plasma kallikrein inhibition at very high doses, where FXIa is fully inhibited, is considered for its possible contribution to the biological effects of this compound and is undergoing further pharmacological evaluation. nih.govnih.gov

The selectivity profile highlights this compound's targeted inhibition of FXIa with minimal off-target activity against other crucial proteases, supporting the concept of selective coagulation modulation. nih.govacs.org

Here is a summary of the selectivity profile data:

Target Serine ProteaseIC50 (Buffer)Selectivity vs FXIaCitation
Thrombin>1000x higher>1000-fold mdpi.comnih.govnih.gov
FXa>1000x higher>1000-fold mdpi.comnih.govnih.gov
FIXa>1000x higher>1000-fold mdpi.comnih.govnih.gov
FXIIa>1000x higher>1000-fold mdpi.comnih.govnih.gov
FVIIa>1000x higher>1000-fold mdpi.comnih.govnih.gov
Urokinase>1000x higher>1000-fold mdpi.comnih.govnih.gov
t-PA>1000x higher>1000-fold mdpi.comnih.govnih.gov
Plasmin>1000x higher>1000-fold mdpi.comnih.govnih.gov
Activated Protein C>1000x higher>1000-fold mdpi.comnih.govnih.gov
Trypsin>1000x higher>1000-fold mdpi.comnih.govnih.gov
Chymotrypsin>1000x higher>1000-fold mdpi.comnih.govnih.gov
Plasma Kallikrein6.7 ± 1.5 nMApproximately 6.7-fold less potent nih.govnih.gov
Inhibition Kinetics (e.g., IC50, Ki)

Effects on Coagulation Assays

The effects of this compound on global coagulation assays, such as activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), were evaluated in plasma from various species, including humans. nih.gov These assays are standard measures of the intrinsic/contact pathway and the extrinsic pathway of coagulation, respectively.

This compound produced a concentration-dependent prolongation of aPTT in human plasma. mdpi.comnih.govresearchgate.netresearchgate.net This effect is consistent with its mechanism of inhibiting FXIa, a key enzyme in the intrinsic pathway of coagulation which is assessed by the aPTT assay. nih.govbayer.comnih.gov The concentration of this compound required to double the clotting time (EC200) in human plasma was approximately 2 µM. mdpi.com The concentration producing a 1.5-fold increase in aPTT (EC150) in human plasma was reported as 0.70 µM for a related lead compound. nih.gov

This compound also prolonged aPTT in plasma from other species, including rabbit, dog, pig, and guinea pig, but not in rodents. nih.govresearchgate.netnih.govresearchgate.net The aPTT assay, particularly using ellagic acid-based reagents, has shown concentration-dependent prolongations with this compound, suggesting its potential utility for measuring pharmacodynamic effects. researchgate.netnih.govbioz.com Differential sensitivities were observed between different aPTT reagents, especially at higher this compound concentrations. nih.gov

Here is a summary of aPTT prolongation data in human plasma:

ParameterEffect on aPTT in Human PlasmaConcentrationCitation
ProlongationConcentration-dependentVarious mdpi.comnih.govresearchgate.netresearchgate.net
EC200Doubling of clotting time~2 µM mdpi.com
EC1501.5-fold increase0.70 µM (for lead compound) nih.gov

In contrast to its effect on aPTT, this compound had no significant effect on prothrombin time (PT) in human plasma. mdpi.comnih.govresearchgate.net The PT assay primarily assesses the extrinsic pathway of coagulation, which is initiated by tissue factor and involves Factor VIIa, Factor Xa, and thrombin. nih.govnih.gov The lack of effect on PT is consistent with this compound's high selectivity for FXIa and its minimal inhibition of FXa and thrombin, which are central to the extrinsic pathway. mdpi.comnih.govnih.gov This finding supports the hypothesis that FXIa inhibition can selectively target the intrinsic pathway involved in thrombosis while largely preserving the extrinsic pathway crucial for hemostasis. nih.govnih.govacs.orgbjcardio.co.uk

Here is a summary of PT data in human plasma:

ParameterEffect on PT in Human PlasmaConcentrationCitation
EffectNo significant effectVarious mdpi.comnih.govresearchgate.net
Thrombin Generation Modulation

Preclinical studies investigated the effect of this compound on thrombin generation, a key process in the coagulation cascade. This compound demonstrated the ability to reduce thrombin generation triggered by contact activation or low concentrations of tissue factor in plasma from humans, rabbits, and other species, but not in rodents nih.govresearchgate.netcapes.gov.brresearchgate.net. This modulation of thrombin generation is a direct consequence of its inhibitory activity on FXIa, a protease involved in the amplification phase of coagulation mdpi.comahajournals.org. The activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways of coagulation, was also prolonged by this compound in human, rabbit, dog, and pig plasma, but not in mouse or rat plasma nih.govacs.org.

In Vivo Antithrombotic Efficacy in Animal Models

The antithrombotic efficacy of this compound was evaluated in various in vivo animal models, primarily in rabbits, which are considered relevant for studying thrombosis and hemostasis nih.govresearchgate.netresearchgate.net. These models aimed to simulate different types of thrombotic events.

Arterial Thrombosis Models (e.g., FeCl2-injury rabbit model)

In arterial thrombosis models, such as the FeCl2-induced injury model in the rabbit carotid artery, this compound reduced thrombus formation nih.govnih.govacs.orgresearchgate.net. This effect was observed when this compound was administered alone and also when added to dual antiplatelet therapy (DAPT) consisting of aspirin (B1665792) and ticagrelor (B1683153) nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net.

Venous Thrombosis Models (e.g., AV shunt model)

This compound also demonstrated efficacy in venous thrombosis models, including the arterio-venous (AV) shunt model in rabbits nih.govresearchgate.netresearchgate.netacs.org. In this model, this compound reduced thrombus weight when administered either before or during thrombus formation nih.govresearchgate.netresearchgate.net.

Assessment of Thrombus Formation and Weight

Across both arterial and venous thrombosis models, the primary assessment of antithrombotic efficacy involved measuring thrombus formation and weight nih.govresearchgate.netacs.orgresearchgate.net. This compound consistently reduced thrombus weight compared to control groups nih.govresearchgate.netresearchgate.netresearchgate.net.

Data from preclinical studies in rabbit models illustrate the impact of this compound on thrombus weight:

ModelTreatmentThrombus Weight Reduction vs. ControlSource
Rabbit carotid artery (FeCl2 injury)This compound (various doses)Dose-dependent reduction nih.govacs.org
Rabbit carotid artery (FeCl2 injury)This compound + Aspirin + TicagrelorReduction nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net
Rabbit jugular vein (FeCl2 injury)This compound (intravenous)Dose-dependent reduction nih.govacs.org
Rabbit arterio-venous (AV) shunt modelThis compound (before or during thrombus formation)Reduction nih.govresearchgate.netresearchgate.net
Rabbit carotid artery (FeCl2 injury)This compound (oral, 10 mg/kg)16% reduction nih.gov
Rabbit carotid artery (FeCl2 injury)This compound (oral, 20 mg/kg)39% reduction nih.gov
Rabbit carotid artery (FeCl2 injury)This compound (oral, 30 mg/kg)30% reduction acs.org

These findings indicate that this compound effectively reduces thrombus burden in both arterial and venous settings in preclinical models.

Preclinical Assessment of Hemostatic Impact

A critical aspect of the preclinical evaluation of this compound was to assess its potential impact on hemostasis, the physiological process of stopping bleeding.

Bleeding Time Evaluations (e.g., ear, gum, liver injury models)

Potential effects of this compound on bleeding were evaluated in various animal models, including ear, gum, and liver injury models nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net. These models are designed to assess primary hemostasis and blood loss following standardized injuries. This compound, administered alone or in combination with antiplatelet drugs like aspirin and ticagrelor, did not increase bleeding times or blood loss in any of the models studied nih.govviamedica.plresearchgate.netcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. This suggests that despite its antithrombotic effects, this compound may have a limited impact on physiological hemostasis in these preclinical settings nih.govacs.orgclinicaltrials.gov.

Data from bleeding time evaluations in rabbit models:

ModelTreatmentEffect on Bleeding Time/Blood LossSource
Rabbit earThis compound (alone or + DAPT)No increase nih.govresearchgate.netacs.orgresearchgate.netclinicaltrials.gov
Rabbit gumThis compound (alone or + DAPT)No increase nih.govresearchgate.netresearchgate.netclinicaltrials.gov
Rabbit liverThis compound (alone or + DAPT)No increase nih.govresearchgate.netresearchgate.netclinicaltrials.gov

These preclinical results support the hypothesis that FXIa inhibition with this compound may offer antithrombotic protection with a potentially lower risk of bleeding compared to inhibitors targeting other factors in the coagulation cascade viamedica.plbayer.comahajournals.org.

Comparison with Wild-Type Animals or Other Anticoagulants

Preclinical studies involving FXI deficiency or inhibition have provided support for the potential of FXIa inhibitors like this compound to offer antithrombotic effects with a potentially lower bleeding risk. Animal models deficient in Factor XI have demonstrated reduced thrombosis while exhibiting similar bleeding times compared to wild-type animals. frontiersin.orgbayer.com Similarly, knockout mice for FXI are protected from thrombosis and have not shown a bleeding phenotype that differs from wild-type mice. nih.govbayer.comacs.org

Experiments in various animal models using irreversible or reversible inhibitors to reduce FXI or FXIa activity have shown strong anticoagulant effects without increasing bleeding times. nih.govacs.org In FeCl2-induced injury models and an arterio-venous (AV)-shunt model in rabbits, this compound reduced thrombus weight compared to control groups. researchgate.netresearchgate.netresearchgate.net Notably, this compound, administered alone or in combination with antiplatelet drugs such as aspirin and ticagrelor, did not increase bleeding times or blood loss in these models. researchgate.netresearchgate.netresearchgate.net

Compared to currently approved direct oral anticoagulants (DOACs) that target the final common pathway of the coagulation system (Factor Xa or thrombin), FXIa inhibitors like this compound aim to selectively modulate coagulation by targeting an upstream factor. nih.gov While DOACs are effective in preventing fibrin (B1330869) formation, their efficacy is linked to an increased risk of bleeding. nih.gov The preclinical findings with this compound suggest a potential to decouple antithrombotic efficacy from bleeding risk, a major concern with existing anticoagulants, particularly in high-risk patients. nih.gov

Drug Metabolism and Pharmacokinetics (DMPK) in Preclinical Species

Preclinical and clinical studies have investigated the DMPK profile of this compound, identifying the enzymes and transporters involved in its disposition. nih.govscispace.com

Absorption and Bioavailability

This compound is an orally bioavailable compound. nih.govacs.org Studies in rats indicated good oral absorption with a bioavailability of 67%. nih.gov The near-complete bioavailability observed in clinical pharmacology studies suggests negligible limitations on absorption and first-pass metabolism. nih.govresearchgate.netbioquant.com

Metabolic Stability and Cytochrome P450 Interaction Profile

In vitro studies have characterized the metabolic fate of this compound. This compound is predominantly metabolized via carboxylesterase 1 and, to a lesser extent, by CYP3A4. nih.govmdpi.compreprints.orgresearchgate.netcitedrive.com Oxidative biotransformation plays a minor role in its metabolism. mdpi.compreprints.orgnih.govnih.gov

In vitro analyses also investigated the potential of this compound to interact with cytochrome P450 (CYP) isoforms. This compound did not significantly affect the activity of several CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP2J2, and CYP3A4. mdpi.compreprints.orgresearchgate.net However, a weak inhibitory potential on CYP2C8, CYP2C9, CYP1A1, and CYP2D6 was observed in vitro. mdpi.compreprints.orgresearchgate.net

This compound has also been identified as a substrate of P-glycoprotein (P-gp), a drug transporter. nih.govmdpi.compreprints.orgresearchgate.netcitedrive.com

Excretion Pathways

Similar to preclinical experiments, total this compound-derived radioactivity is predominantly cleared via feces. researchgate.netnih.govnih.govresearchgate.net Excretion primarily occurs through amide hydrolysis and as the unchanged drug. mdpi.compreprints.orgnih.govnih.gov

In a human study, the mean recovery of drug-derived radioactivity in excreta was approximately 101% of the administered dose, with 80.3% recovered in feces and 20.3% in urine. mdpi.comnih.gov The primary elimination pathways in humans were amide hydrolysis, accounting for approximately 47% of the total drug-related radioactivity, and excretion of the unchanged drug, accounting for about 37%. mdpi.compreprints.orgnih.govnih.gov In rats, hydrolysis of the terminal amide was the predominant metabolic pathway. researchgate.netnih.gov

The limited renal excretion of this compound suggests it may be administered in patients with moderate or severe renal impairment. mdpi.compreprints.org

Data Tables:

While specific quantitative data tables for preclinical comparisons with wild-type animals or other anticoagulants were not consistently available across the search results in a format suitable for direct extraction into a structured table, the qualitative findings are summarized in the text above.

Here is a summary of this compound's preclinical DMPK properties based on the search results:

Property Finding (Preclinical Species, primarily Rat) Source Indices
Oral Bioavailability (Rat) 67% nih.gov
Predominant Metabolism Pathway Amide hydrolysis researchgate.netnih.gov
Minor Metabolism Pathway CYP3A4, Oxidation nih.govmdpi.compreprints.orgresearchgate.netcitedrive.comnih.govnih.gov
P-gp Substrate Yes nih.govmdpi.compreprints.orgresearchgate.netcitedrive.com
Predominant Excretion Pathway Feces researchgate.netmdpi.compreprints.orgnih.govnih.govresearchgate.net
Minor Excretion Pathway Urine mdpi.compreprints.orgnih.gov

Iii. Clinical Development of Asundexian: Phases and Outcomes

Phase 1 Clinical Studies in Healthy Volunteers

Phase 1 clinical studies of asundexian have been conducted in healthy volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) acs.orgresearchgate.netnih.govnih.govpharmacytimes.com. These studies included both single- and multiple-dose escalation designs in various populations, including Caucasian, Japanese, and Chinese participants researchgate.netnih.govnih.gov.

Pharmacokinetics (PK)

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound nih.govmdpi.comnih.gov.

Dose-Proportional Exposure

Systemic exposure to this compound has been observed to increase in a dose-proportional manner following both single and multiple oral doses in healthy volunteers acs.orgresearchgate.netnih.govnih.govnih.gov. This dose proportionality was observed across a range of doses, specifically between 5 mg and 150 mg for single doses and between 25 mg and 100 mg for multiple once-daily doses acs.orgnih.gov. Data from studies in Chinese and Japanese volunteers also showed dose-proportional increases in exposure after single or multiple dosing researchgate.netnih.govnih.gov.

Table 1: Dose-Proportionality of this compound Exposure in Phase 1 Studies

Dosing RegimenDose Range (mg)ObservationSource
Single Dose5 - 150Dose-proportional increase in plasma exposure acs.orgnih.gov
Multiple Once-Daily25 - 100Dose-proportional increase in plasma exposure acs.orgnih.gov
Single/Multiple (Asian)25 - 100Dose-proportional increase in systemic exposure researchgate.netnih.govnih.gov
Half-Life Determination

The elimination half-life of this compound has been determined in Phase 1 studies. Following administration of immediate-release tablets, the geometric mean elimination half-life was approximately 14–17 hours acs.org. In other studies, the terminal half-life ranged from 14.2 to 17.4 hours after single doses and was similar after multiple dosing, with geometric mean values ranging from 15.2–18.6 hours after single dosing and 15.6–17.9 hours after multiple once-daily dosing nih.govmdpi.com. This half-life supports once-daily dosing of this compound acs.orgguidetopharmacology.orgnih.govahajournals.org.

Table 2: Elimination Half-Life of this compound in Phase 1 Studies

Formulation/DosingHalf-Life Range (hours)Geometric Mean (hours)Source
Immediate Release Tablets14 - 17~14-17 acs.org
Single Dose14.2 - 17.4- mdpi.com
Single Dose15.2 - 18.615.2 - 18.6 nih.gov
Multiple Once-Daily15.6 - 17.915.6 - 17.9 nih.gov
Impact of Food on Absorption

The effect of food intake on the absorption of this compound has been investigated in Phase 1 studies mdpi.comnih.govx-mol.netresearchgate.net. The gastrointestinal absorption of this compound is partially influenced by the presence of food mdpi.compreprints.org. Relative bioavailability, based on AUC/D and Cmax/D ratios, was marginally affected by food when administered with both 25-mg and 50-mg immediate-release tablets nih.govx-mol.netresearchgate.net. For the 25-mg immediate-release formulation, AUC/D and Cmax/D were reduced by 8.9% and 21.7%, respectively, with food relative to the fasted state nih.gov. However, the exposure (AUC, Cmax) of this compound was only minimally affected by food intake after administration of the 50-mg immediate-release tablet, with reductions of -3.2% for AUC and -4.9% for Cmax nih.gov. These effects appear to have a lower impact compared to some other anticoagulants whose absorption is strongly reduced under fasting conditions mdpi.compreprints.org.

Pharmacodynamics (PD)

Pharmacodynamic studies in healthy volunteers have evaluated the effect of this compound on coagulation parameters, particularly its inhibitory activity on FXIa acs.orgresearchgate.netnih.govnih.govnih.govpace-cme.orgmdpi.comahajournals.org.

Dose-Dependent FXIa Inhibition

This compound has demonstrated dose-dependent inhibition of FXIa activity in Phase 1 studies in healthy volunteers acs.orgresearchgate.netnih.govnih.govnih.govpace-cme.orgmdpi.comahajournals.org. This dose-dependent effect was observed as changes in pharmacodynamic parameters such as activated partial thromboplastin (B12709170) time (aPTT) and direct FXIa inhibitory activity acs.orgresearchgate.netnih.govnih.govnih.govmdpi.com. Increasing doses of this compound led to a dose-dependent prolongation of aPTT and inhibition of FXIa activity researchgate.netnih.govnih.govmdpi.com. The maximal effects on aPTT and FXIa inhibition were observed approximately 4 hours after administration under fasted conditions and 8 hours after administration under fed conditions mdpi.com. Near-complete inhibition of factor XIa activity was observed with certain doses, such as 20 mg and 50 mg, in subsequent studies pace-cme.orgahajournals.org.

Table 3: Dose-Dependent Pharmacodynamic Effects of this compound in Phase 1 Studies

Pharmacodynamic ParameterObservationRelationship to DoseSource
FXIa Inhibitory ActivityInhibitionDose-dependent acs.orgresearchgate.netnih.govnih.govnih.govpace-cme.orgmdpi.comahajournals.org
Activated Partial Thromboplastin Time (aPTT)ProlongationDose-dependent acs.orgresearchgate.netnih.govnih.govnih.govmdpi.com
Correlation Between Plasma Concentration and FXIa Activity/aPTT

Clinical studies have observed a close correlation between the plasma concentration of this compound and its pharmacodynamic effects, specifically activated partial thromboplastin time (aPTT) and FXIa activity. mdpi.compreprints.orgresearchgate.net This correlation indicates a direct relationship between the amount of this compound in the plasma and its inhibitory effect on the coagulation cascade. mdpi.compreprints.orgresearchgate.net this compound induces dose-dependent prolongation of aPTT and inhibition of FXIa activity. nih.govresearchgate.net The aPTT assay is typically performed using the kaolin-trigger method. nih.gov In one study, a dose of 50 mg of this compound resulted in over 90% inhibition of baseline FXIa activity at both predose (trough) and 2- to 4-hour postdose (peak) measurements after 4 weeks of treatment. ahajournals.org Mean predose FXIa activity levels were 35% of baseline in the 10 mg group, 21% in the 20 mg group, and 9% in the 50 mg group. ahajournals.org The aPTT and FXIa activity were shown to return to baseline levels after 48 hours, although they remained affected for a longer duration in the presence of itraconazole (B105839). mdpi.compreprints.org

Effect on Bleeding Times

Preclinical studies in various animal models, including rabbits, evaluated the potential effects of this compound on bleeding. nih.govresearchgate.net These studies assessed bleeding in models such as ear, gum, and liver injury. nih.govresearchgate.net this compound, administered alone or in combination with antiplatelet drugs like aspirin (B1665792) and ticagrelor (B1683153), did not increase bleeding times or blood loss in any of the models studied. nih.govresearchgate.net In contrast, rivaroxaban, a direct factor Xa inhibitor, prolonged ear and gum bleeding times in these preclinical models. nih.gov Dabigatran, a direct thrombin inhibitor, increased bleeding time approximately 5-fold in a liver injury model, while this compound had no significant effect. nih.gov These preclinical findings suggest that this compound may have the potential for antithrombotic efficacy with minimal bleeding risk. nih.govresearchgate.net

Drug-Drug Interaction Studies

Drug-drug interaction (DDI) studies have been conducted to evaluate the potential impact of co-administering this compound with other medications, particularly those affecting metabolic enzymes and transporters. nih.govcitedrive.commdpi.compreprints.orgresearchgate.net

Interactions with CYP3A4 Inhibitors and Inducers

In vitro analysis indicated that this compound is metabolized to a lesser extent via CYP3A4. nih.govcitedrive.commdpi.compreprints.orgresearchgate.net Clinical trials assessed the potential for DDIs with modulators of CYP3A4. mdpi.compreprints.orgnih.gov Co-administration with carbamazepine (B1668303), a CYP3A4 and P-gp inducer, decreased the area under the plasma concentration-time curve (AUC) of this compound by 44.4% (ratio: 0.56, 90% CI: 0.50–0.61), while the maximum concentration (Cmax) was less affected (-18.2%). nih.govcitedrive.commdpi.compreprints.orgresearchgate.net Median time to maximum concentration (Tmax) was slightly shorter with carbamazepine (2.0 h) compared to this compound alone (3.0 h). mdpi.compreprints.org Studies with CYP3A4 inhibitors showed varying effects. Itraconazole, a strong inhibitor of both P-gp and CYP3A4, increased the mean this compound AUC by 103% (ratio: 2.0; 90% CI: 1.9–2.2) and prolonged the terminal half-life (t1/2) from 16.2 to 28.9 hours. mdpi.compreprints.org Verapamil (B1683045), a moderate inhibitor of both P-gp and CYP3A4, increased this compound AUC by 75.6% (ratio: 1.75, 90% CI: 1.66-1.85), with terminal t1/2 increasing from 13.9 to 22.6 hours. preprints.org Fluconazole, a moderate CYP3A4 inhibitor with no effect on P-gp, had a less pronounced effect, increasing this compound AUC by 16.8% and Cmax by 3.3%. preprints.org this compound itself did not show clinically relevant inhibition or induction of CYP3A4 activity in healthy volunteers at doses of 25 mg or 75 mg. mdpi.com

Interactions with P-gp Inhibitors and Inducers

In vitro analysis determined that this compound is a P-gp substrate. nih.govcitedrive.commdpi.compreprints.orgresearchgate.net Clinically relevant interactions were observed with P-gp inhibitors and inducers. mdpi.comnih.gov Co-administration with itraconazole and verapamil, which have inhibitory effects on P-gp, led to increased this compound exposure (AUC). nih.govcitedrive.commdpi.compreprints.org Itraconazole increased AUC by 103%, and verapamil increased AUC by 75.6%. nih.govcitedrive.compreprints.org The effect of these inhibitors on this compound exposure is thought to be related to decreased P-gp driven excretion. mdpi.comresearchgate.net Carbamazepine, a P-gp inducer, decreased this compound AUC by 44.4%, accelerating the elimination rate. nih.govcitedrive.commdpi.compreprints.orgresearchgate.net This suggests that P-gp significantly contributes to this compound metabolism and excretion. nih.govcitedrive.comresearchgate.net

Carboxylesterase 1 Metabolism

This compound is predominantly metabolized via carboxylesterase 1 (CES1). nih.govcitedrive.commdpi.compreprints.orgresearchgate.net In vitro analysis determined that CES1 is the primary enzyme involved in this compound metabolism, with CYP3A4 playing a lesser role. nih.govcitedrive.commdpi.compreprints.orgresearchgate.net Approximately 47% of this compound is excreted as a product of amide hydrolysis, which is mediated by carboxylesterase 1. mdpi.compreprints.org

Phase 2 Clinical Programs

This compound has been evaluated in Phase 2 clinical programs, including the PACIFIC program, in various patient populations at risk of thrombosis. ahajournals.orgwikipedia.orgbayer.commedpath.combayer.comcrtonline.orgashpublications.orgahajournals.org These studies aimed to assess the dose-ranging effects and gather information on the safety and pharmacodynamics of this compound. ahajournals.orgbayer.com

The PACIFIC-AF trial, a Phase 2 dose-finding study in patients with atrial fibrillation, compared this compound (20 mg or 50 mg once daily) with apixaban (B1684502). bayer.comashpublications.org The study included 755 patients. bayer.comashpublications.org this compound demonstrated dose-related inhibition of FXIa activity. ahajournals.orgbayer.com At the 20 mg dose, FXIa inhibition was 81-90% at trough and 90% at peak concentrations, while the 50 mg dose resulted in 92-94% inhibition at trough and 94% at peak. bayer.comashpublications.org

In the PACIFIC-STROKE trial, this compound was evaluated in patients following a recent non-cardioembolic ischemic stroke or high-risk transient ischemic attack, added to antiplatelet therapy. medpath.comahajournals.org This trial did not show a significant reduction in the occurrence of secondary strokes, MRI-detected covert brain infarcts, or recurrent symptomatic ischemic stroke at six months compared to placebo. medpath.com However, there was a trend toward reduced recurrent symptomatic ischemic strokes and TIAs in the 50 mg dose group. medpath.com

The PACIFIC-AMI trial investigated this compound in patients after acute myocardial infarction, in addition to aspirin plus a P2Y12 inhibitor. ahajournals.orgbayer.commedpath.com this compound caused dose-related inhibition of FXIa activity, with the 50 mg dose resulting in over 90% inhibition. ahajournals.org The study did not demonstrate a significant decrease in the composite outcome of cardiovascular death, myocardial infarction, stroke, or stent thrombosis at one year compared to placebo. medpath.com

Across the Phase 2 PACIFIC studies, this compound consistently showed dose-dependent inhibition of FXIa activity. ahajournals.orgbayer.combayer.com While these Phase 2 trials were generally not powered to show efficacy for thrombotic events, they provided valuable data on the pharmacodynamic effects and supported the continued development of this compound. wikipedia.orgmedpath.combayer.com

Here is a summary of key findings from Phase 1 and Phase 2 studies regarding drug interactions and pharmacodynamic effects:

Study TypeCo-administered DrugThis compound AUC Change (%)This compound Cmax Change (%)Effect on aPTT/FXIa ActivityReference
Phase 1 DDIItraconazole (P-gp/CYP3A4 Inhibitor)+103%No significant effectProlonged aPTT and FXIa activity duration nih.govcitedrive.commdpi.compreprints.org
Phase 1 DDIVerapamil (P-gp/CYP3A4 Inhibitor)+75.6%Less pronounced effectProlonged terminal t1/2 nih.govcitedrive.compreprints.org
Phase 1 DDIFluconazole (CYP3A4 Inhibitor)+16.8%+3.3%Less pronounced effect preprints.org
Phase 1 DDICarbamazepine (P-gp/CYP3A4 Inducer)-44.4%-18.2%Accelerated elimination rate, correlated with PK effect nih.govcitedrive.commdpi.compreprints.orgresearchgate.net
Phase 1 (Healthy Volunteers)This compound aloneDose-proportional increaseDose-proportional increaseDose-dependent prolongation of aPTT and inhibition of FXIa activity nih.govresearchgate.net
Phase 2 PACIFIC-AFThis compound 20 mgNot specifiedNot specified81-90% FXIa inhibition (trough), 90% (peak) bayer.comashpublications.org
Phase 2 PACIFIC-AFThis compound 50 mgNot specifiedNot specified92-94% FXIa inhibition (trough), 94% (peak) bayer.comashpublications.org
Phase 2 PACIFIC-AMIThis compound 50 mgNot specifiedNot specified>90% inhibition of baseline FXIa activity ahajournals.org

PACIFIC-AF (Atrial Fibrillation)

The PACIFIC-AF trial was a Phase II dose-finding study that evaluated this compound in patients with atrial fibrillation. nih.gov The study compared two doses of this compound (20 mg and 50 mg daily) against apixaban over a 12-week period in 755 patients. nih.gov

Efficacy Outcomes (e.g., Stroke Prevention)

In the PACIFIC-AF trial, thrombotic events were infrequent and balanced across the treatment groups. nih.gov The trial was not powered to demonstrate efficacy in stroke prevention. wikipedia.org However, a subsequent Phase III trial, OCEANIC-AF, which compared this compound (50 mg daily) with apixaban in a larger population of high-risk AF patients, demonstrated that this compound was inferior to apixaban in preventing stroke or systemic embolism. nih.gov The incidence of stroke or systemic embolism was significantly higher with this compound (1.3%) compared to apixaban (0.4%), resulting in a hazard ratio (HR) of 3.79 (95% CI: 2.46-5.83). nih.gov This led to the early termination of the OCEANIC-AF trial. nih.govwikipedia.org

Safety Outcomes (e.g., Bleeding Events, BARC Classification)

The PACIFIC-AF study demonstrated that this compound reduced bleeding events compared to apixaban. nih.gov For major or clinically relevant non-major bleeding, the hazard ratio for this compound versus apixaban was 0.33 (95% CI: 0.09-0.97). nih.gov For any bleeding event, the hazard ratio was 0.42 (95% CI: 0.26-0.67). nih.gov No major bleeding events were observed with this compound in this Phase II study. nih.gov

In the Phase III OCEANIC-AF trial, despite the efficacy findings, this compound showed superior safety regarding bleeding. nih.gov this compound reduced major bleeding events by 68% (0.2% vs 0.7%; HR: 0.32, 95% CI: 0.18-0.55) and clinically relevant non-major bleeding by 52% (0.9% vs 1.9%; HR: 0.48, 95% CI: 0.36-0.64) compared to apixaban. nih.gov

Data from PACIFIC-AMI, another study within the PACIFIC program focusing on patients after acute myocardial infarction, also reported on BARC (Bleeding Academic Research Consortium) classification outcomes. While not specific to PACIFIC-AF, these data from the broader PACIFIC program provide context on BARC reporting for this compound. In PACIFIC-AMI, the primary safety outcome was BARC type 2, 3, or 5 bleeding. The rates were similar across this compound dose groups (7.6% to 10.5%) and the placebo group (9.0%) in an on-treatment analysis. tctmd.comahajournals.orgacc.org Pooled analysis of this compound groups showed no increase in bleeding risk relative to placebo (HR 0.98; 90% CI 0.71-1.35). tctmd.comahajournals.org There were numerically higher rates of BARC types 2, 3, or 5 bleeding with increasing doses of this compound, but the placebo rate was higher than that with the 10 mg or 20 mg doses. ahajournals.org Two patients receiving this compound 50 mg and one receiving placebo experienced intracranial hemorrhage in PACIFIC-AMI. ahajournals.orgacc.org There were no BARC 5 (fatal) bleeding events in PACIFIC-AMI. ahajournals.org

Here is a summary of key safety outcomes from PACIFIC-AF and OCEANIC-AF:

OutcomeTrialThis compound RateComparator Rate (Apixaban)Hazard Ratio (95% CI)
Major or Clinically Relevant Non-Major BleedingPACIFIC-AFNot specifiedNot specified0.33 (0.09-0.97)
Any Bleeding EventPACIFIC-AFNot specifiedNot specified0.42 (0.26-0.67)
Major Bleeding EventsOCEANIC-AF0.2%0.7%0.32 (0.18-0.55)
Clinically Relevant Non-Major BleedingOCEANIC-AF0.9%1.9%0.48 (0.36-0.64)

PACIFIC-STROKE (Non-Cardioembolic Ischemic Stroke)

The PACIFIC-STROKE trial was a Phase IIb dose-finding study investigating this compound in patients who had experienced a recent non-cardioembolic ischemic stroke. bayer.comacc.org The trial randomized 1,808 participants to receive one of three doses of this compound (10 mg, 20 mg, or 50 mg daily) or placebo, in addition to antiplatelet therapy. acc.orgahajournals.orgahajournals.org

Efficacy Outcomes (e.g., Recurrent Stroke, Transient Ischemic Attack, Covert Infarcts)

The primary efficacy outcome in PACIFIC-STROKE was a composite of covert brain infarction or ischemic stroke at 6 months. acc.org this compound did not reduce this composite outcome compared with placebo. acc.orgahajournals.orgkuleuven.be The rates for this compound 50 mg, 20 mg, 10 mg, and placebo were 20.1%, 22.0%, 18.9%, and 19.1%, respectively (all this compound vs. placebo, p = 0.80). acc.org

However, in a post-hoc analysis, the composite of recurrent ischemic stroke and transient ischemic attack (TIA) was lower among all this compound-assigned patients, particularly with the 50 mg dose. kuleuven.be The rate of recurrent ischemic stroke or TIA was 5.4% with this compound 50 mg compared to 8.3% with placebo, with a hazard ratio of 0.64 (90% CI 0.41-0.98). tctmd.comkuleuven.be During the total follow-up (median 10.6 months), recurrent symptomatic ischemic strokes occurred in 6% of the placebo group, 6% in the 10 mg group, 6% in the 20 mg group, and 5% in the 50 mg group. kuleuven.be There was a 1.2% absolute reduction in ischemic stroke with this compound 50 mg compared to placebo (HR 0.80, 90% CI 0.50–1.27). kuleuven.be

Regarding covert infarcts, a post hoc analysis of PACIFIC-STROKE did not observe significant differences by treatment group on the risk of six patterns of covert brain infarcts. ahajournals.org this compound did not significantly reduce a range of covert MRI lesions. ahajournals.org Incident cortical covert infarcts were reduced in patients taking this compound 50 mg, but the difference was not statistically significant. ahajournals.org

Here is a summary of key efficacy outcomes from PACIFIC-STROKE:

OutcomeThis compound 50 mg RateThis compound 20 mg RateThis compound 10 mg RatePlacebo RateAll this compound vs. Placebo (p-value)HR (90% CI) this compound 50 mg vs. Placebo (Post-hoc)
Composite of Covert Brain Infarction or Ischemic Stroke (Primary) acc.org20.1%22.0%18.9%19.1%0.80Not applicable
Recurrent Ischemic Stroke or TIA (Post-hoc) tctmd.comkuleuven.be5.4%6.2%7.7%8.3%Not specified0.64 (0.41-0.98)
Recurrent Symptomatic Ischemic Stroke (Total Follow-up) kuleuven.be5%6%6%6%Not specified0.80 (0.50–1.27)
Safety Outcomes (e.g., Bleeding Events)

In the PACIFIC-STROKE trial, no increase in bleeding was noted with this compound compared to placebo. acc.org The primary safety outcome was major or clinically relevant non-major bleeding. acc.orgahajournals.org The rates for this compound 50 mg, 20 mg, 10 mg, and placebo were 4.3%, 3.1%, 4.3%, and 2.4%, respectively (all this compound vs. placebo, p > 0.05). acc.org During the on-treatment period, ISTH major and clinically relevant non-major bleeding occurred in 2% of the placebo group, 4% of the 10 mg group, 3% of the 20 mg group, and 4% of the 50 mg group. kuleuven.be There was no dose-response and no statistically significant increase in the proportion of primary safety outcome events in the pooled this compound groups compared with placebo (HR 1.57, 90% CI 0.91 – 2.71). kuleuven.be Three primary intracerebral hemorrhages occurred among subjects assigned to this compound 50 mg daily (0.7%), and one occurred in the placebo group (0.2%) (HR 3.05, 90% CI 0.46 – 20.4). kuleuven.be There was no increase in secondary hemorrhagic transformation of the index stroke among those assigned to this compound. kuleuven.be

Here is a summary of key safety outcomes from PACIFIC-STROKE:

OutcomeThis compound 50 mg RateThis compound 20 mg RateThis compound 10 mg RatePlacebo RateAll this compound vs. Placebo (p-value)HR (90% CI) Pooled this compound vs. Placebo
Major or Clinically Relevant Non-Major Bleeding acc.org4.3%3.1%4.3%2.4%> 0.051.57 (0.91 – 2.71) kuleuven.be
Primary Intracerebral Hemorrhage kuleuven.be0.7%Not specifiedNot specified0.2%Not specified3.05 (0.46 – 20.4)
Subgroup Analyses (e.g., Infarct Patterns)

Prespecified subgroup analyses of the PACIFIC-STROKE study suggested that the reduction in the composite of symptomatic ischemic stroke and TIA was augmented among patients with large-artery stroke at baseline and those with any extra- or intracranial atherosclerosis at baseline who received this compound 50 mg daily. nih.gov In a post hoc analysis, the effect of this compound on recurrent ischemic stroke or TIA appeared greater in patients whose cerebrovascular events were related to atherosclerosis. tctmd.com Patients with stroke due to large artery atherosclerosis on the highest dose of this compound had a non-significant reduction in recurrent ischemic stroke (HR=0.53; 90% CI: 0.24, 1.17). ahajournals.org

A post hoc exploratory analysis investigated the effect of this compound according to baseline infarct patterns on brain MRI. ahajournals.orgahajournals.org The analysis hypothesized that this compound would be more effective in patients with large, multiple, or cortical acute infarcts compared to those with a single small subcortical acute infarct. ahajournals.org Compared with placebo, this compound 50 mg daily showed a trend toward reduced risk of recurrent ischemic stroke or incident covert infarcts (HR, 0.71 [95% CI, 0.45–1.11]) and recurrent ischemic stroke or TIA (HR, 0.59 [95% CI, 0.33–1.06]). ahajournals.org This trend was not evident in patients with single small subcortical infarcts (HRs, 1.14 [95% CI, 0.62–2.10] and 0.93 [95% CI, 0.28–3.06]). ahajournals.org The authors did not observe significant differences by treatment group on the risk of six patterns of covert brain infarcts. ahajournals.org

PACIFIC-AMI (Acute Myocardial Infarction)

The PACIFIC-AMI trial (NCT04304534) was a multicenter, randomized, placebo-controlled, double-blind, dose-finding Phase 2 study investigating the efficacy and safety of oral this compound in patients following acute myocardial infarction (AMI). ecrjournal.comahajournals.orgbayer.commedicom-publishers.comnih.gov The trial enrolled 1601 patients across 157 sites in 23 countries. bayer.com Patients were enrolled within five days after their acute MI and had typically undergone percutaneous coronary intervention (PCI). ecrjournal.comahajournals.org

Efficacy Outcomes (e.g., Cardiovascular Death, MI, Stroke, Stent Thrombosis)

The primary efficacy endpoint of the PACIFIC-AMI trial was a composite of cardiovascular death, recurrent myocardial infarction (MI), ischemic or hemorrhagic stroke, or stent thrombosis. ahajournals.orgbayer.commedicom-publishers.comnih.govresearchgate.net Over a median follow-up of 368 days, the efficacy outcome occurred in 6.8% of patients receiving this compound 10 mg, 6.0% receiving 20 mg, 5.5% receiving 50 mg, and 5.5% receiving placebo. ahajournals.orgoup.com When pooling the this compound 20 mg and 50 mg doses, the hazard ratio compared to placebo was 1.05 (90% CI, 0.69–1.61). ahajournals.orgoup.com The trial was not powered to detect statistically significant differences in thrombotic events, and the results showed no clear signal for a reduction in ischemic events with this compound compared to placebo. bayer.commedicom-publishers.comresearchgate.netacc.orgnih.gov

Safety Outcomes (e.g., Bleeding Events, BARC Classification)

The primary safety outcome in PACIFIC-AMI was the composite of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding. ahajournals.orgbayer.commedicom-publishers.comnih.govresearchgate.netoup.com Secondary safety outcomes included all bleeding and individual BARC components. ahajournals.org this compound did not show a significant increase in bleeding compared to placebo. ahajournals.orgmedicom-publishers.comresearchgate.netoup.comacc.orgnih.gov The main safety outcome occurred in 7.6% of patients receiving this compound 10 mg, 8.1% receiving 20 mg, 10.5% receiving 50 mg, and 9.0% receiving placebo. ahajournals.orgoup.com For pooled this compound doses versus placebo, the hazard ratio for the main safety outcome was 0.98 (90% CI, 0.71–1.35). ahajournals.orgoup.com Notably, there were no BARC 5 (fatal) bleeding events in any treatment group. ahajournals.orgoup.com

Co-administration with Antiplatelet Therapy

In the PACIFIC-AMI trial, this compound was administered on top of standard-of-care dual antiplatelet therapy (DAPT). ecrjournal.comahajournals.orgbayer.commedicom-publishers.comnih.govnih.gov All patients received aspirin and one of the available P2Y12 inhibitors (clopidogrel, prasugrel, or ticagrelor). ecrjournal.comahajournals.orgmedicom-publishers.comnih.gov The trial assessed the safety and efficacy of this compound when added to this background antiplatelet regimen. ecrjournal.comahajournals.orgbayer.commedicom-publishers.comnih.govnih.gov this compound demonstrated comparable safety, including bleeding rates, versus the placebo arm when combined with DAPT. bayer.com

Phase 3 Clinical Programs

Based on the data from the Phase 2 PACIFIC program, including PACIFIC-AMI and PACIFIC-AF, Bayer initiated a large Phase 3 trial program for this compound, known as the OCEANIC program. bayer.com This program includes trials in atrial fibrillation and stroke. ecrjournal.combayer.com

OCEANIC-AF (Atrial Fibrillation)

The OCEANIC-AF trial (NCT05643573) was a Phase 3, multicenter, international, randomized, double-blind study designed to evaluate the efficacy and safety of this compound compared to apixaban in patients with atrial fibrillation (AF) at risk for stroke. acc.orgyoutube.comescardio.orgpace-cme.orgoup.com The trial aimed to enroll approximately 18,000 patients. oup.comjacc.org Patients had AF and an increased thrombotic risk, defined by a CHA₂DS₂-VASc score meeting specific criteria. acc.orgescardio.org

Efficacy vs. Comparators (e.g., Apixaban for Stroke Prevention)

The OCEANIC-AF trial compared this compound 50 mg once daily with standard or reduced dose apixaban (5 mg or 2.5 mg twice daily). acc.orgescardio.orgpace-cme.org The primary efficacy outcome was the occurrence of stroke or systemic embolism. acc.orgescardio.orgpace-cme.orgoup.com The trial was prematurely terminated based on the recommendation of the independent data safety monitoring committee due to the inferior efficacy of this compound compared to apixaban in preventing stroke or systemic embolism. acc.orgyoutube.comescardio.orgpace-cme.orgoup.comtctmd.comescardio.org

After a median follow-up of 160 days, the incidence of stroke or systemic embolism was significantly higher in the this compound group (1.3%) compared to the apixaban group (0.4%). acc.orgyoutube.comescardio.orgpace-cme.orgtctmd.comescardio.org The hazard ratio for stroke or systemic embolism with this compound versus apixaban was 3.79 (95% CI, 2.46–5.83). acc.orgyoutube.comescardio.orgpace-cme.orgoup.comjacc.orgtctmd.comescardio.org Ischemic stroke events were also increased with this compound (1.1%) compared to apixaban (0.3%). jacc.orgtctmd.com

Safety vs. Comparators (e.g., Major Bleeding)

In the OCEANIC-AF Phase 3 trial, this compound demonstrated a lower incidence of major bleeding compared to apixaban. Major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria, occurred in 0.2% of patients receiving this compound versus 0.7% of patients receiving apixaban, with a hazard ratio (HR) of 0.32 (95% CI, 0.18–0.55). acc.orgpace-cme.orgnih.gov2minutemedicine.comnih.gov Lower rates were also observed for the composite of major or clinically relevant non-major bleeding with this compound compared with apixaban (1.1% vs. 2.6%; HR 0.44; 95% CI 0.34–0.57). acc.org

Phase 2 studies, such as PACIFIC-AF, also indicated that this compound was associated with a decreased incidence of bleeding events compared with apixaban. nih.govnih.gov Across Phase 2 PACIFIC studies, this compound's safety profile was comparable to placebo, with no significant increase in bleeding observed. medpath.com

The incidence of any adverse event appeared similar between the this compound and apixaban groups in the OCEANIC-AF trial. nih.govnih.gov

Here is a summary of key safety findings from the OCEANIC-AF trial:

OutcomeThis compound (N=7415)Apixaban (N=7395)Hazard Ratio (95% CI)
ISTH Major Bleeding0.2% (17 events)0.7% (53 events)0.32 (0.18–0.55)
ISTH Major or Clinically Relevant Non-Major Bleeding1.1%2.6%0.44 (0.34–0.57)
Any Adverse Event34.9%34.9%Not specified
Reasons for Trial Discontinuation

The Phase 3 OCEANIC-AF trial was stopped prematurely based on the recommendation of the independent data monitoring committee. acc.orgpace-cme.orgnih.gov2minutemedicine.comnih.govfiercebiotech.comescardio.orgmhmedical.comcardiacwire.combiopharmadive.combayer.commedscape.comnih.gov The decision was made due to a finding of inferior efficacy of this compound compared to the control arm, apixaban, in preventing stroke or systemic embolism. acc.orgpace-cme.orgnih.gov2minutemedicine.comfiercebiotech.comescardio.orgmhmedical.comcardiacwire.combiopharmadive.combayer.commedscape.comnih.govpathway.md The inferior efficacy signal became evident relatively early in the trial, within a median follow-up of less than six months. acc.orgbiopharmadive.com

In the OCEANIC-AF trial, the occurrence of stroke or systemic embolism was higher in the this compound group (1.3%) compared with the apixaban group (0.4%), with a hazard ratio of 3.79 (95% CI 2.46–5.83). acc.orgpace-cme.orgnih.govnih.govescardio.org This significant difference in the primary efficacy endpoint led to the early termination of the study. 2minutemedicine.commhmedical.compathway.md

Adverse event incidence was similar between this compound and apixaban, but a higher number of patients discontinued (B1498344) this compound due to adverse events (147 patients) compared to apixaban (118 patients). fiercebiotech.com

OCEANIC-STROKE (Non-Cardioembolic Ischemic Stroke or High-Risk Transient Ischemic Attack)

The OCEANIC-STROKE study is a Phase 3 trial investigating the efficacy and safety of this compound for the prevention of ischemic stroke in patients who have recently experienced an acute non-cardioembolic ischemic stroke or a high-risk transient ischemic attack (TIA). fiercebiotech.combayer.commedscape.comwikipedia.orgnih.gov This multicenter, international, randomized, placebo-controlled, double-blind study is evaluating this compound in addition to standard-of-care antiplatelet therapy. bayer.com Despite the early termination of the OCEANIC-AF trial, the independent data monitoring committee recommended that the OCEANIC-STROKE trial continue as planned. cardiacwire.commedscape.comwikipedia.org This trial is expected to enroll a significant number of patients and is anticipated to be completed in October 2025. fiercebiotech.com

OCEANIC-AFINA (Atrial Fibrillation Patients Ineligible for Anticoagulation)

OCEANIC-AFINA was planned as a Phase 3 trial to evaluate this compound in a specific population of atrial fibrillation patients: those at high risk for stroke or systemic embolism who are considered ineligible for current oral anticoagulant treatment, primarily due to bleeding concerns. fiercebiotech.combiopharmadive.combayer.commedscape.comnih.govwikipedia.org This study was intended to compare this compound to placebo. medscape.comnih.gov However, patient recruitment for the OCEANIC-AFINA trial had not yet commenced when the results of the OCEANIC-AF trial became available. bayer.commedscape.com Following the finding of inferior efficacy for stroke prevention in OCEANIC-AF, Bayer is reevaluating the design of the OCEANIC-AFINA study. fiercebiotech.combiopharmadive.combayer.commedscape.comwikipedia.org

Iv. Translational Research and Biomarkers for Asundexian

Pharmacological Biomarkers of FXIa Inhibition

Pharmacological biomarkers are crucial for evaluating the activity of FXIa inhibitors like asundexian. These biomarkers help quantify the drug's effect on its target and can inform dose selection and potentially correlate with clinical efficacy and safety.

Activated Factor XIa Inhibition Assay (AXIA)

The Activated Factor XIa Inhibition Assay (AXIA) is an in-house validated assay used to measure the residual, free FXIa activity in plasma upon contact activation. ecrjournal.comnih.gov This assay serves as a biomarker for the inhibitory effect of this compound. ecrjournal.comresearchgate.net The AXIA assay starts with contact activation in human plasma. bayer.com Instead of measuring the time to clot formation in a multi-step biochemical pathway, it determines FXIa activity through the fluorometric detection of a substrate sensitive to FXIa concentrations. bayer.com Residual FXIa activity is derived from a calibration curve constructed from native FXI protein. nih.gov The reportable range for the assay has been noted as 3.04–240%. nih.gov

In clinical trials, such as the PACIFIC program, FXIa inhibition was measured using the AXIA assay at trough and peak levels approximately four weeks after patients were on the study drug. bayer.combayer.com For instance, in the PACIFIC-AF study, the 50 mg dose of this compound resulted in near-complete inhibition of FXI, with less than 10% residual activity. bayer.combayer.com The 20 mg dose also showed significant inhibition, over 80% at trough and near 90% at peak. bayer.com This assay has been used to guide dose selection in Phase I and II studies of this compound. ecrjournal.comresearchgate.net

Other potential methods to detect the anticoagulant effects of FXIa inhibitors include activated partial thromboplastin (B12709170) time (aPTT) and thrombin generation assays (TGA). ecrjournal.com The aPTT appears sufficiently sensitive to such agents. ecrjournal.com FXI inhibition can also be studied with TGA, optimally when stimulated via the contact pathway. ecrjournal.com this compound produces a concentration-dependent prolongation of aPTT in human plasma, doubling the clotting time at a concentration of approximately 2µM, but has no significant effect on prothrombin time (PT). mdpi.comacs.org While this compound and other FXIa inhibitors induce concentration-dependent prolongations in aPTT-based assays, the correlation of these prolongations with hemorrhagic or thrombotic complications using an aPTT-based assay in clinical situations is not definitively established. nih.gov

Correlation with Clinical Outcomes

The correlation between FXIa inhibition levels, as measured by assays like AXIA, and clinical outcomes is a critical aspect of translational research. While the AXIA assay was used to guide dose selection in early phase studies ecrjournal.comresearchgate.net, establishing a direct correlation with clinical efficacy outcomes has presented challenges.

The Phase II program for this compound (PACIFIC studies) in atrial fibrillation (AF), acute myocardial infarction (AMI), and stroke was designed to be well-powered for safety but not for efficacy, thus providing limited opportunity for correlating the assay results with efficacy outcomes. emjreviews.com The dose of this compound chosen for the Phase III OCEANIC-AF trial was reportedly based on data from the FXIa inhibition assay. emjreviews.com However, the OCEANIC-AF trial was stopped due to a lack of efficacy, with this compound showing a higher rate of thromboembolism compared to apixaban (B1684502), despite a lower major bleeding rate. ecrjournal.com This outcome has raised questions about the sufficiency of the chosen dose and the degree of FXI activity inhibition to achieve a clinically meaningful antithrombotic effect. ecrjournal.com Some perspectives suggest that the proprietary assay used may have been misleading, and that with a different assay pre-correlated with clinical outcomes, a measured 94–95% inhibition might have been sufficient for non-inferiority compared to apixaban. emjreviews.comresearchgate.net This highlights the importance of correlating any new assay with clinical outcomes to ensure its robustness and dependability. emjreviews.com

Genetic Studies and Factor XI Deficiency

Genetic studies of individuals with FXI deficiency provide valuable insights into the potential clinical effects of inhibiting FXI, including the balance between reduced thrombotic risk and the propensity for bleeding.

Reduced Thrombotic Risk in FXI Deficiency

Inherited FXI deficiency is a rare genetic bleeding disorder. ashpublications.orgmedscape.com Epidemiological studies, particularly in populations with a higher incidence of FXI deficiency like Ashkenazi Jews, have consistently shown that lower levels of FXI are associated with a reduced risk of thrombotic events. ashpublications.orgahajournals.orgnih.govnih.gov

Studies have demonstrated that individuals with severe FXI deficiency (activity <15-20%) may have a reduced risk of ischemic stroke and venous thromboembolism (VTE). nih.govresearchgate.net Conversely, individuals with elevated FXI levels have been linked to an increased risk of ischemic stroke and deep vein thrombosis. nih.govahajournals.org A large cohort study involving over 10,000 individuals found that compared to those with normal FXI activity (>50%), individuals with mild deficiency (30-50%) and moderate-severe deficiency (≤30%) had significantly reduced adjusted hazard ratios for cardiovascular events (composite of myocardial infarction, stroke, and transient ischemic attack) and VTE. ashpublications.org Specifically, the adjusted HR for cardiovascular events was 0.52 (95% CI, 0.31-0.87) in the mild deficiency group and 0.57 (95% CI, 0.35-0.93) in the moderate-severe deficiency group. ashpublications.org The incidence of VTE was also lower in those with FXI deficiency (activity <50%) compared to those with normal activity, with an adjusted HR of 0.26 (95% CI, 0.08-0.84). ashpublications.org

Genetic studies using Mendelian randomization have also supported the association between genetically lower FXI levels and a reduced risk of venous thrombosis and ischemic stroke, without a significant association with major bleeding. nih.govahajournals.orgoup.com For example, genetically lower FXI levels were associated with a lower risk of ischemic stroke (odds ratio [OR]=0.47, 95% CI, 0.36–0.61) and venous thrombosis (OR=0.1, 95% CI, 0.07–0.14). nih.govahajournals.org These findings from genetic studies provide strong evidence supporting FXI as a potential target for antithrombotic therapy with a potentially lower bleeding risk compared to targeting other factors in the coagulation cascade. ahajournals.orgnih.govahajournals.orgahajournals.orgoup.com

Bleeding Profile in FXI Deficiency

While FXI deficiency is classified as a bleeding disorder, the bleeding phenotype is often milder and more variable compared to hemophilia A and B. medscape.comwfh.orgashpublications.orgbleeding.org Spontaneous bleeding is uncommon in FXI deficiency. medscape.comhaemophilia.org.uk Bleeding typically occurs after trauma, surgery, or dental procedures, particularly in tissues with high fibrinolytic activity such as the oral and nasal cavities and the urinary tract. medscape.commedlineplus.govmedscape.comashpublications.org Women with FXI deficiency may experience menorrhagia (heavy menstrual bleeding) and postpartum bleeding. medscape.combleeding.orghaemophilia.org.ukmedlineplus.govgosh.nhs.uk

Development of Predictive and Prognostic Biomarkers

The development of predictive and prognostic biomarkers for this compound and other FXIa inhibitors is an ongoing area of research. These biomarkers aim to identify patients who are most likely to benefit from treatment and to predict the risk of thrombotic and bleeding events.

While the AXIA assay provides a measure of FXIa inhibition ecrjournal.comnih.gov, its direct correlation with clinical outcomes requires further investigation and validation. emjreviews.com The unpredictable nature of bleeding in FXI deficiency, despite genetic insights into reduced thrombotic risk, underscores the need for biomarkers that can better predict individual patient responses to FXIa inhibition. medscape.comwfh.orgashpublications.org

Genetic studies, particularly Mendelian randomization, have provided strong evidence that genetically lower FXI levels are associated with reduced thrombotic risk without a significant increase in major bleeding. nih.govahajournals.orgoup.com These findings support the therapeutic hypothesis for FXIa inhibitors. nih.gov However, translating these genetic associations into practical predictive biomarkers for individual patient management with pharmacological inhibitors is complex.

The current standard coagulation assays, such as aPTT, are influenced by FXIa inhibitors and can reflect pharmacodynamic effects, particularly at peak drug levels. nih.gov However, their suitability for definitively predicting hemorrhagic or thrombotic complications in patients on FXIa inhibitors is not yet established. nih.gov Research into the interferences of FXIa inhibitors with routine coagulation assays is ongoing. nih.gov

Identification of Patient Subpopulations Responsive to FXIa Inhibition

Identifying specific patient subpopulations who would most benefit from FXIa inhibition with this compound is a key area of translational research. This is particularly relevant given the varied nature of thrombotic disorders and individual patient risk profiles. Research into FXIa inhibitors suggests a potential benefit in patient groups where current anticoagulants may be challenging or associated with increased bleeding risk. researchgate.netnih.gov

Studies have explored the efficacy and safety of this compound in different patient populations, including those with atrial fibrillation (AF) and those who have experienced a non-cardioembolic ischemic stroke or high-risk transient ischemic attack (TIA). wikipedia.orgbayer.comq4web.com While the Phase III OCEANIC-AF trial in patients with atrial fibrillation was stopped early due to lack of efficacy compared to apixaban for the prevention of stroke and systemic embolism, this compound is still under investigation in the OCEANIC-STROKE Phase III study. wikipedia.orgnih.govmdpi.comjacc.org

A subgroup analysis of the OCEANIC-AF trial explored outcomes in patients based on their prior oral anticoagulant (OAC) use. This analysis indicated that OAC-naive patients treated with this compound had a smaller increase in stroke or systemic embolism and a similar lower rate of bleeding compared to apixaban, in contrast to OAC-experienced patients. nih.gov The underlying reasons for this observed difference require further investigation. nih.gov

Furthermore, there is interest in evaluating FXIa inhibitors in patient populations where current anticoagulation strategies are suboptimal, such as individuals with mechanical heart valves, thrombotic antiphospholipid syndrome, advanced renal and liver disease, and those with extreme body weight. researchgate.netnih.gov The OCEANIC-AFINA study is a Phase III trial specifically investigating this compound in elderly patients (≥65 years) with atrial fibrillation at high risk for stroke who are considered ineligible for standard OAC treatment due to an increased bleeding risk. bayer.com This highlights an effort to identify and target patient subpopulations with unmet needs.

Data from the PACIFIC-STROKE phase 2b trial, which included patients with non-cardioembolic stroke, provided demographic information on the study participants, including age, sex, and race. While this trial did not show efficacy in reducing the composite of ischemic stroke and covert brain infarction compared to placebo, it contributes to characterizing the patient population studied with this compound. researchgate.net

Table 1: Baseline Characteristics of Participants in PACIFIC-STROKE Trial researchgate.net

CharacteristicThis compound (Pooled Doses) (n=1352)Placebo (n=456)
Mean Age (SD)67 (10) years-
Women615 (34%)-
Men1193 (66%)-
White1505 (83%)-
Asian268 (15%)-

Note: Data for placebo group characteristics were not explicitly provided in the snippet for comparison, except for the total number of participants.

Multimodal Biomarker Approaches

Multimodal biomarker approaches involve the integration of various types of biological data to gain a more comprehensive understanding of disease processes and treatment effects. nih.govstifel.com This approach can be valuable in identifying patients who are more likely to respond to FXIa inhibition and in monitoring their response to this compound.

While specific details on multimodal biomarker approaches directly applied to this compound in the search results are limited, the concept of integrating different data types is a recognized strategy in translational research and drug development. stifel.comucl.ac.uk For instance, in the context of stroke and atrial fibrillation, multimodal approaches combining clinical, imaging, biological, and electrocardiographic markers have been used to predict outcomes such as atrial fibrillation detected after stroke. nih.gov This suggests a potential framework for how similar approaches could be applied to identify patients who might benefit from FXIa inhibition.

Biomarkers can include molecular markers (e.g., genetic data, protein levels), imaging markers (e.g., findings from MRI or CT scans), and clinical markers. nih.govtargetedonc.comucl.ac.uk The combination of these different types of biomarkers can provide a more nuanced picture of a patient's condition and their potential response to a drug like this compound. Translational research in other fields, such as oncology, utilizes multimodal approaches combining plasma biomarkers, circulating tumor DNA, and methylation signatures to predict disease recurrence and guide treatment selection. targetedonc.com

Research into FXIa inhibitors, in general, is supported by data from individuals with congenital FXI deficiency, who exhibit lower rates of thrombotic events with a reduced risk of bleeding. jacc.orgnih.govjacc.org This genetic evidence serves as a foundational translational insight supporting the therapeutic hypothesis for FXIa inhibition.

Integration of Molecular, Genetic, and Imaging Data

The integration of molecular, genetic, and imaging data is a sophisticated approach within translational research to identify patient characteristics that influence treatment response and outcomes. stifel.com For this compound, this integration could potentially help refine patient selection and optimize its use.

Genetic data, such as the presence of specific genetic variations related to the coagulation cascade or other relevant pathways, could potentially identify individuals who are more or less likely to respond to FXIa inhibition. The observation that individuals with inherited FXI deficiency have a favorable bleeding profile and reduced thrombotic risk provides a strong genetic rationale for targeting FXI/FXIa. jacc.orgnih.govjacc.org

Molecular data, including the levels or activity of various proteins and other molecules involved in coagulation and thrombosis, could serve as predictive or prognostic biomarkers. While the search results mention the measurement of FXIa activity in this compound trials, further exploration of other molecular markers could provide additional insights. ecrjournal.comjacc.org

Imaging data, such as findings from brain imaging in stroke patients, can provide information about the underlying pathology and the extent of thrombotic events. ucl.ac.uk Integrating imaging markers with molecular and genetic data could help to identify patient subgroups with specific types of thrombotic disease that are particularly amenable to FXIa inhibition. For example, imaging biomarkers are used in stroke prevention research to stratify the risk of recurrent stroke events. ucl.ac.uk

The concept of integrating diverse data types is gaining traction in drug discovery and clinical development, with approaches like "multimodal 'development in a loop'" being explored to improve the efficiency of identifying promising drug candidates and predicting patient responses. stifel.com While specific published examples of this integrated approach for this compound were not extensively detailed in the search results, the principles of combining genetic, molecular, and imaging data are highly relevant to advancing the understanding and application of FXIa inhibitors in personalized medicine.

Data TypePotential Relevance for this compound Translational Research
Molecular DataAssessing FXIa inhibition levels, identifying protein markers related to thrombosis or bleeding risk. ecrjournal.comjacc.org
Genetic DataUnderstanding the impact of genetic variations in coagulation factors or related pathways on treatment response, drawing insights from FXI deficiency. jacc.orgnih.govjacc.org
Imaging DataCharacterizing thrombotic burden, identifying specific stroke subtypes, assessing treatment impact on lesion development. ucl.ac.uk

V. Future Directions and Research Perspectives

Refinement of Dosing Strategies for Optimal Efficacy and Safety

The unexpected efficacy results in the OCEANIC-AF trial, where the 50 mg once-daily dose of Asundexian was inferior to apixaban (B1684502) in preventing stroke, suggest that the tested dose may not have provided sufficient FXIa inhibition for effective stroke prevention in this population, despite achieving high levels of inhibition in earlier studies. nih.govescardio.orgmhmedical.com2minutemedicine.comresearchgate.net This highlights the critical need for further research to determine the optimal dosing strategy for this compound across different indications. Future studies may explore higher doses or alternative dosing regimens to achieve a better balance between thrombotic protection and bleeding risk. escardio.orgmhmedical.com The pharmacodynamic profile of this compound, showing dose-dependent inhibition of FXIa activity, supports the potential for dose adjustment to optimize outcomes. nih.govresearchgate.netahajournals.org

Exploration of Combined Inhibition Strategies

Given the complex nature of thrombosis, particularly in conditions like atrial fibrillation where multiple coagulation pathways are involved, exploring combined inhibition strategies with this compound is a key area for future research. escardio.org While this compound as a monotherapy at the tested dose in OCEANIC-AF did not provide sufficient stroke prevention, its favorable bleeding profile observed in multiple studies suggests a potential role in combination with antiplatelet agents or lower doses of other anticoagulants. frontiersin.orgresearchgate.netnih.govahajournals.orgresearchgate.net The PACIFIC-AMI trial, for instance, evaluated this compound in combination with dual antiplatelet therapy in patients post-acute myocardial infarction, showing comparable bleeding rates to placebo. researchgate.netnih.govahajournals.org Future studies could investigate the efficacy and safety of this compound in combination with other antithrombotic agents in various high-risk patient populations to determine if a synergistic effect can be achieved, improving efficacy while maintaining a favorable bleeding profile. escardio.org

Investigation in Specific Patient Populations (e.g., End-Stage Renal Disease, Liver Impairment)

The investigation of this compound in specific patient populations with comorbidities that affect anticoagulant use is crucial. Patients with end-stage renal disease (ESRD) and liver impairment present particular challenges for anticoagulation due to altered drug metabolism and excretion, as well as increased bleeding risk. clinicaltrials.eumhmedical.com2minutemedicine.comresearchgate.net Studies have investigated the pharmacokinetics and pharmacodynamics of this compound in patients with renal and hepatic impairment. researchgate.net this compound is characterized as a low-clearance drug with high bioavailability. researchgate.net While the effects of renal and hepatic impairment on this compound exposure were found to be small and not considered clinically relevant in early studies, further investigation in larger trials specifically designed for these populations is warranted to confirm safety and efficacy and to determine if dose adjustments are necessary. researchgate.net The OCEANIC-AF trial excluded patients with severe renal or hepatic insufficiency, highlighting the need for dedicated studies in these vulnerable groups. mhmedical.com2minutemedicine.com

Long-term Efficacy and Safety Studies in Real-World Settings

While clinical trials provide controlled environments for evaluating a drug's effects, long-term efficacy and safety data in real-world settings are essential for understanding its performance in broader patient populations with varying comorbidities and adherence levels. researchgate.netecrjournal.com The early termination of OCEANIC-AF limits the long-term efficacy data for stroke prevention in AF with the 50 mg dose. nih.govmhmedical.com2minutemedicine.com Future research should include large, observational studies and potentially pragmatic clinical trials to assess the long-term effectiveness and safety of this compound in routine clinical practice, particularly if future studies identify doses or combinations that demonstrate a more favorable net clinical benefit. researchgate.netecrjournal.com

Comparative Effectiveness Research with Established Anticoagulants

The OCEANIC-AF trial provided a direct comparison of this compound to apixaban in AF patients, but the results indicated inferiority in stroke prevention at the tested dose. nih.govescardio.orgmhmedical.com2minutemedicine.com Future comparative effectiveness research is needed to define the potential role of this compound relative to established direct oral anticoagulants (DOACs) and vitamin K antagonists (VKAs) in other indications where FXIa inhibition may offer a distinct advantage, such as in patient populations with a high bleeding risk or specific types of thrombosis. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net These studies should consider various patient subgroups and clinical scenarios to identify where the potential bleeding reduction offered by FXIa inhibition translates into a superior net clinical benefit compared to existing therapies. nih.govescardio.orgresearchgate.netresearchgate.net

Advancements in Translational Science for Antithrombotic Development

The development of this compound and other FXI/FXIa inhibitors has significantly contributed to the translational science of antithrombotic development. acs.orgjacc.orgfrontiersin.orgnih.govresearchgate.netjacc.orgmdpi.comahajournals.org The concept of targeting the intrinsic pathway to reduce thrombosis while sparing hemostasis is a key area of ongoing research. acs.orgjacc.orgfrontiersin.orgbayer.comnih.gov

Bridging Basic Science and Clinical Application

Translational science in this field involves bridging the gap between basic research on the coagulation cascade and the clinical application of new antithrombotic agents. acs.orgjacc.orgfrontiersin.orgnih.govresearchgate.netjacc.orgmdpi.comahajournals.org Preclinical studies with this compound and other FXIa inhibitors in animal models have provided evidence for their antithrombotic effects with reduced bleeding compared to traditional anticoagulants. acs.orgjacc.orgfrontiersin.orgbayer.comnih.gov However, the results from clinical trials, particularly OCEANIC-AF, highlight that the translation of these preclinical findings to clinical efficacy can be complex and may vary depending on the specific patient population and thrombotic indication. nih.govescardio.orgmhmedical.com2minutemedicine.com Future translational research will focus on better understanding the specific roles of FXIa in different types of thrombosis, identifying patient populations most likely to benefit from FXIa inhibition, and developing biomarkers to predict treatment response and bleeding risk. jacc.orgfrontiersin.orgresearchgate.netahajournals.org This will involve continued collaboration between basic scientists and clinical researchers to refine the understanding of thrombosis and hemostasis and guide the development and application of novel antithrombotic therapies like this compound. acs.orgjacc.orgfrontiersin.orgnih.govresearchgate.netjacc.orgmdpi.comahajournals.org

Innovative Clinical Trial Design for Biomarker Identification

Future research involving this compound and other FXIa inhibitors is exploring innovative clinical trial designs, particularly for identifying patient populations who could most benefit from this class of antithrombotic agents nih.govopenaccessjournals.com. While initial large-scale Phase III trials like OCEANIC-AF did not demonstrate superior efficacy compared to existing anticoagulants for stroke prevention in all-comer atrial fibrillation patients, they provided valuable data wikipedia.orgtctmd.comescardio.org. The OCEANIC program, one of the largest Phase III endeavors undertaken by Bayer, was designed to investigate this compound in various patient populations, including those with atrial fibrillation and those who have experienced a non-cardioembolic ischemic stroke or high-risk transient ischemic attack drug-dev.combayer.com.

The design of clinical trials incorporating biomarkers is becoming increasingly important in personalized medicine to identify biological traits that can guide treatment decisions openaccessjournals.com. Although specific details on innovative biomarker identification trial designs for this compound were not extensively detailed in the search results within the allowed scope, the need to identify patient categories who could benefit from dual pathway inhibition (antiplatelet plus anticoagulation) while balancing ischemic and bleeding risks has been highlighted nih.gov. Future studies may need to explore trial designs that specifically investigate biomarkers to predict response to FXIa inhibition or identify patient subgroups with a particularly favorable benefit-risk profile. This could involve strategies similar to biomarker-strategy designs, where patients are tested for a biomarker and treatment allocation is based on the results, or enrichment designs, where only biomarker-positive patients are enrolled openaccessjournals.com.

The OCEANIC-AFINA study represents an expansion of the OCEANIC program, specifically designed to evaluate this compound in patients with atrial fibrillation who are considered ineligible for oral anticoagulation due to a high bleeding risk bayer.comoup.com. This trial design targets a vulnerable, untreated patient population, aiming to determine if this compound can provide protection from thrombotic events in this specific subgroup bayer.com.

Mechanism of Action and Resistance Insights

This compound functions as a small molecule inhibitor that binds to and inhibits the activity of the active, catalytic site of FXIa pharmacytimes.com. By selectively inhibiting the intrinsic coagulation pathway, this compound aims to prevent pathological clot formation pharmacytimes.com. This mechanism is based on the understanding that FXIa plays a significant role in thrombus amplification while having a more ancillary role in hemostasis ahajournals.orgahajournals.org. Preclinical findings have shown that this compound reduces FXIa activity and thrombin generation triggered by contact activation or low concentrations of tissue factor nih.govresearchgate.net. It has also demonstrated antithrombotic effects in animal models without increasing bleeding times nih.govresearchgate.net.

Data from clinical trials, such as the PACIFIC-AMI trial, have shown that this compound results in dose-dependent inhibition of FXIa activity, with higher doses achieving near-complete inhibition ahajournals.org. For instance, the 50 mg dose of this compound resulted in over 90% inhibition of baseline FXIa activity at both predose (trough) and 2-4 hours postdose (peak) ahajournals.org.

Dose of this compound (mg)Mean Predose FXIa Activity (% of baseline)Mean Peak FXIa Activity (% of baseline)
1035Not specified
202190
509>90

*Data derived from PACIFIC-AMI trial findings on FXIa inhibition at week 4 post-randomization ahajournals.org.

Despite the promising mechanism of selectively targeting FXIa to reduce thrombosis with minimal bleeding risk, the OCEANIC-AF trial results indicated that the tested dose of this compound was inferior to apixaban for stroke and systemic embolism prevention in high-risk atrial fibrillation patients tctmd.comescardio.org. This has led to speculation that near-total FXIa suppression might be necessary to effectively prevent thrombus formation escardio.orgfiercebiotech.com. Further research is needed to fully understand the relationship between the level of FXIa inhibition and clinical efficacy, as well as to explore potential mechanisms of resistance or factors contributing to the observed efficacy results in certain patient populations. The ongoing OCEANIC-STROKE study continues to investigate this compound in patients after a non-cardioembolic ischemic stroke or high-risk TIA, which may provide further insights into its efficacy in a different patient group wikipedia.orgphri.ca.

Q & A

Q. What is the mechanism of action of asundexian, and how does its inhibition of factor XIa compare to other coagulation factors in vitro and in vivo?

this compound is a reversible inhibitor of factor XIa (FXIa), with IC₅₀ values of 1.0 nM in buffer and 0.14 μM in human plasma after contact activation . It exhibits selectivity over its closest homolog, plasma kallikrein (IC₅₀ = 6.7 nM in buffer and 1.23 μM in plasma) . Methodologically, researchers should use in vitro coagulation assays (e.g., activated partial thromboplastin time [aPTT]) and in vivo thrombosis models to compare potency against FXIa and related serine proteases. Dose-response studies in animal models (e.g., BDC rats) can clarify excretion pathways (e.g., fecal vs. urinary) .

Q. How can researchers validate assays for quantifying this compound and its metabolites in biological matrices?

A validated LC-MS/MS method for simultaneous quantification of this compound and its major metabolite M-10 in human plasma uses protein precipitation followed by reverse-phase HPLC. The assay ranges are 0.5–500 ng/mL (this compound) and 5.0–5000 ng/mL (M-10), with precision and accuracy meeting regulatory guidelines . Researchers should cross-validate results using incurred sample reanalysis (ISR) and compare pharmacokinetic (PK) data across species (e.g., human vs. rat hepatocyte models) .

Q. What factors influence the bioavailability and pharmacokinetic stability of this compound in clinical studies?

this compound has near-complete bioavailability (103.9%) with negligible first-pass metabolism. Formulation changes (e.g., amorphous solid dispersion [ASD] tablets) show ≥88.7% relative bioavailability compared to immediate-release (IR) tablets. Food intake reduces Cₘₐₓ by ~22% for ASD Ph2 tablets but has minimal impact on AUC. Gastric pH modulators (e.g., omeprazole) do not significantly alter PK parameters . Researchers should design crossover trials with standardized meal conditions and use population PK models to account for inter-individual variability .

Advanced Research Questions

Q. How do contradictory findings on this compound’s target specificity (e.g., factor XII vs. XIa inhibition) impact its therapeutic efficacy in cardiovascular diseases?

In silico screening identified thrombin (F2) and factor XII as potential targets of this compound, but not FXIa . This suggests indirect FXIa inhibition via upstream pathway modulation. Researchers should conduct functional coagulation assays (e.g., thrombin generation tests) and compare results with structural binding studies (e.g., X-ray crystallography of this compound-FXIa complexes) . Discrepancies between computational predictions and experimental data highlight the need for multi-omics validation (e.g., proteomics of plasma from clinical trials) .

Q. What methodological limitations in Phase II trials (e.g., PACIFIC-AMI) affect the interpretation of this compound’s safety and efficacy in acute coronary syndromes?

The PACIFIC-AMI trial prioritized safety endpoints and lacked statistical power for efficacy analysis due to a low incidence of ischemic events. Researchers should critique the trial’s exclusion of high-bleeding-risk populations and reliance on FXIa inhibition assays (vs. clinical outcomes) for dose selection . Future studies must integrate adaptive designs with biomarker-driven endpoints (e.g., FXIa activity levels) to optimize dosing .

Q. How does the metabolic clearance of this compound differ between humans and preclinical models, and what are the implications for drug-drug interaction (DDI) studies?

In humans, this compound is cleared via amide hydrolysis (to M1) and unchanged excretion (24% in feces), with minimal oxidative metabolism. In contrast, BDC rats show direct gastrointestinal excretion without biliary involvement . Researchers should use hepatocyte co-culture systems and CYP/P-gp inhibition assays to evaluate DDIs. Human mass-balance studies with radiolabeled [¹⁴C]this compound provide recovery data (e.g., 94.6% total radioactivity in feces/urine) for cross-species extrapolation .

Q. Why did the Phase III OCEANIC-AF trial fail to demonstrate non-inferiority of this compound compared to apixaban, and how can future trials address dosing limitations?

The OCEANIC-AF trial’s 50 mg dose was selected based on Phase II safety data rather than efficacy-driven pharmacokinetic/pharmacodynamic (PK/PD) modeling. Insufficient FXIa inhibition (vs. apixaban’s direct factor Xa blockade) likely contributed to its failure . Researchers should re-evaluate dosing using orthopaedic surgery models (e.g., total knee replacement) to correlate FXIa activity with thrombotic risk reduction .

Methodological Recommendations

  • Experimental Design : Use factorial designs to isolate variables affecting FXIa inhibition (e.g., plasma protein binding, renal/hepatic function) .
  • Data Analysis : Apply non-compartmental PK analysis for bioavailability studies and mechanistic PK/PD models for dose optimization .
  • Contradiction Resolution : Reconcile target specificity conflicts by integrating crystallography, functional assays, and clinical PK/PD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.